
tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate
Overview
Description
Preparation Methods
The synthesis of tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate can be compared with other similar compounds, such as:
Carbamic acid derivatives: These compounds share a similar carbamate functional group but differ in their substituents and overall structure.
Tetrahydrocarbazole derivatives: These compounds have a similar core structure but may have different substituents at various positions on the ring.
Biological Activity
Tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its cytotoxic effects, neuroprotective properties, and mechanisms of action.
- Chemical Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
- CAS Number : 1936040-90-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
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Cytotoxicity :
- Studies have shown that related carbazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to tert-butyl carbamates have been reported to inhibit cell proliferation in human tumor cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating potent activity .
- The compound's structural features contribute to its ability to interact with cellular targets involved in tumorigenesis.
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Neuroprotective Effects :
- The compound has demonstrated neuroprotective properties in neuronal cell models. Research indicates that derivatives with bulky substituents at the N-position of the carbazole ring can protect against glutamate-induced cell injury .
- Specifically, studies have shown that certain carbazole derivatives exhibit antioxidative activity that may mitigate oxidative stress in neuronal cells.
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Mechanisms of Action :
- The biological mechanisms by which this compound exerts its effects include inhibition of key signaling pathways associated with cancer progression and neurodegeneration.
- For example, some studies suggest that carbazole derivatives can inhibit STAT3 activation, a transcription factor linked to tumor growth and survival .
Case Studies and Research Findings
Study | Compound | Activity | Cell Line | IC50 Value |
---|---|---|---|---|
Roy et al. (2015) | N-substituted carbazoles | Cytotoxic | A549 | 0.07 µM |
Nakamura et al. (2015) | Novel N-substituted carbazole | Topoisomerase II inhibitor | Various | 2.5 µM |
Recent Study | tert-butyl carbamate derivative | Neuroprotective | HT22 neurons | 3 µM |
Q & A
Q. [Basic] What synthetic methodologies are recommended for tert-butyl 2,3,4,9-tetrahydro-1H-carbazol-2-ylcarbamate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step routes, including:
- Carbazole core formation : Cyclization of indole derivatives under acidic or catalytic conditions.
- Carbamate introduction : Reaction with tert-butyl carbamate-protecting agents (e.g., Boc anhydride) in polar aprotic solvents like DMF or THF at controlled temperatures (0–25°C) to prevent side reactions .
- Optimization : Yield and purity depend on solvent choice, catalyst loading (e.g., palladium for cross-coupling), and inert atmospheres to minimize oxidation .
Q. [Basic] Which analytical techniques are critical for structural elucidation of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve molecular geometry and confirm stereochemistry .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.3 ppm, carbamate carbonyl at δ ~155 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. [Basic] What safety precautions are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent skin contact; safety goggles mitigate eye exposure .
- Storage : Keep at room temperature in airtight containers away from strong oxidizers .
Q. [Advanced] How can electronic effects of substituents on the carbazole core predict reactivity in cross-coupling reactions?
- Hammett analysis : Quantify electron-donating/withdrawing effects of substituents using σ values to correlate with reaction rates .
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings .
- Experimental validation : Compare yields in Pd-catalyzed reactions with para-substituted aryl halides .
Q. [Advanced] What computational strategies model interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) by simulating ligand-receptor interactions .
- MD simulations : Analyze stability of ligand-protein complexes in aqueous environments over 100-ns trajectories .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using Schrödinger Suite .
Q. [Advanced] How should researchers resolve discrepancies between theoretical and experimental crystallographic data?
- Validation tools : Apply checkCIF in SHELXL to flag outliers in bond lengths/angles and assess data completeness .
- Hydrogen-bond analysis : Use graph set notation (e.g., Etter’s rules) to classify patterns and refine H-atom positions .
- Twinned data : Employ SHELXE for deconvolution of overlapping reflections in problematic crystals .
Q. [Basic] What stability profiles does this compound exhibit under different storage conditions?
- Thermal stability : Decomposition above 150°C; store below 25°C to prevent Boc-group cleavage .
- Light sensitivity : Protect from UV exposure to avoid photodegradation of the carbazole moiety .
- Moisture control : Use desiccants to avert hydrolysis of the carbamate group .
Q. [Advanced] How can reaction yields be optimized in the presence of competing side reactions?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, stoichiometry) .
- Kinetic profiling : Monitor intermediates via in-situ IR spectroscopy to identify rate-limiting steps .
- Quenching protocols : Use scavengers (e.g., silica gel) to remove unreacted reagents and byproducts .
Q. [Advanced] How do hydrogen-bonding patterns in crystalline forms inform co-crystal design for solubility enhancement?
- Graph set analysis : Classify motifs (e.g., rings) to predict co-former compatibility (e.g., carboxylic acids) .
- Solubility screening : Co-crystallize with PEG derivatives and assess dissolution rates via HPLC .
Q. [Basic] What spectroscopic markers confirm carbamate group formation?
- C NMR : A carbonyl signal at ~155 ppm confirms the Boc group .
- IR spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~1250 cm (C-O) .
Properties
IUPAC Name |
tert-butyl N-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)18-11-8-9-13-12-6-4-5-7-14(12)19-15(13)10-11/h4-7,11,19H,8-10H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSGWCPBZJLKNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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